![molecular formula C12H6Cl3NO3 B1176187 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-59-1](/img/structure/B1176187.png)

1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

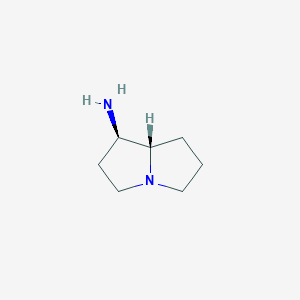

1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene is a useful research compound. Its molecular formula is C12H6Cl3NO3 and its molecular weight is 318.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

Research efforts have been directed towards the synthesis and structural characterization of novel compounds and materials. For instance, studies on binuclear Zn(II) complexes of potentially pentadentate Schiff base ligands derived from chloro-nitro benzene compounds have been reported. These compounds were characterized by techniques such as FT-IR, 1H NMR, and Mass Spectrometry, revealing unique coordination geometries around Zn(II) ions, indicative of potential applications in catalysis and material science (Dehghani-Firouzabadi & Alizadeh, 2016).

Development of Dendrimers and Polymers

Another area of research is the development of dendrimers and polymers with specific functional properties. A study reported the synthesis of a series of dendrimers based on 1,3,5-benzenetricarbonyl trichloride cores, showcasing their potential in free radical scavenging and protein binding applications. These findings suggest the compounds' roles in biomedical applications, such as antioxidants and therapeutic agents (Makawana & Singh, 2020).

Catalytic and Environmental Applications

Research on the selective oxidation of aromatic compounds using N2O as a mild oxidant over zeolites highlights the potential environmental and catalytic applications of such processes. The high selectivity and yield in transforming benzene to phenol, among other transformations, point towards efficient methods for producing valuable chemical products with minimal environmental impact (Kustov et al., 2000).

Gas Phase Catalytic Hydroprocessing

The catalytic hydrodechlorination of trichlorophenol isomers has been explored, with findings indicating a 100% selectivity towards removing chlorines without disrupting the hydroxyl group or benzene ring. This study contributes to the field of environmental science by offering a potential method for detoxifying harmful chlorophenol compounds (Shin & Keane, 2000).

Advanced Materials for Technology

On the front of materials science, research into hyperbranched conjugated poly(tetraphenylethene) focuses on its synthesis, aggregation-induced emission, and applications ranging from fluorescent photopatterning to explosive detection. The unique optical properties and high thermal stability of these materials open avenues for their use in advanced technological applications (Hu et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene involves the synthesis of intermediate compounds which are then coupled to form the final product. The synthesis pathway involves the use of various chemical reactions such as nitration, chlorination, and coupling reactions.", "Starting Materials": [ "2,3,5-Trichlorophenol", "4-Nitrophenol", "2-Chloro-5-nitrophenol", "4-Chloro-2-nitrophenol", "3,5-Dichloroaniline", "1,2,4-Trichlorobenzene", "Copper(II) chloride", "Sodium nitrite", "Sodium hydroxide", "Sulfuric acid", "Acetic anhydride", "Dimethylformamide", "Triethylamine", "N,N-Dimethylformamide dimethyl acetal", "N,N-Dimethylformamide", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Nitration of 2,3,5-Trichlorophenol with a mixture of nitric and sulfuric acid to form 2,3,5-Trichloro-4-nitrophenol", "Step 2: Nitration of 4-Nitrophenol with a mixture of nitric and sulfuric acid to form 4-Nitro-2-hydroxyphenyl nitrate", "Step 3: Chlorination of 2-Chloro-5-nitrophenol with copper(II) chloride to form 2-Chloro-5-nitrophenol-4-chloride", "Step 4: Chlorination of 4-Chloro-2-nitrophenol with copper(II) chloride to form 4-Chloro-2-nitrophenol-5-chloride", "Step 5: Coupling of 2-Chloro-5-nitrophenol-4-chloride and 4-Chloro-2-nitrophenol-5-chloride with 3,5-Dichloroaniline in the presence of sodium hydroxide to form 3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]aniline", "Step 6: Nitration of 1,2,4-Trichlorobenzene with a mixture of nitric and sulfuric acid to form 1,2,4-Trichloro-5-nitrobenzene", "Step 7: Coupling of 1,2,4-Trichloro-5-nitrobenzene with 3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]aniline in the presence of sodium hydroxide to form 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene" ] } | |

| 142022-59-1 | |

Molekularformel |

C12H6Cl3NO3 |

Molekulargewicht |

318.5 g/mol |

IUPAC-Name |

1,2,5-trichloro-3-(4-nitrophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(15)11(6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H |

InChI-Schlüssel |

KBYDADZHZYSOFF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=CC(=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC(=C4)Cl)Cl)Cl |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=CC(=C2)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxypurin-9-yl)tetrahydrofuran-2-yl]methyl methyl hydrogen phosphate](/img/structure/B1176111.png)